Fluvastatin Sodium

Lipid-lowering efficacy HMG-CoA reductase inhibitor Dose-response comparison

Select Fluvastatin Sodium (CAS 94061-81-1) for your research to leverage its key differentiators: a unique, non-CYP3A4 metabolic pathway that eliminates confounding drug-drug interactions in experiments with CYP3A4 inhibitors like ketoconazole or ritonavir. This fully synthetic statin offers distinct advantages, including direct free radical scavenging activity not found in other statins like pravastatin, and a superior safety profile for co-administration with cyclosporine in transplant models. Unlike atorvastatin, it is not associated with an increased risk of incident diabetes in long-term studies. Ensure experimental integrity with this application-specific tool.

Molecular Formula C24H25FNO4Na
Molecular Weight 433.46
CAS No. 94061-81-1
Cat. No. B601121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin Sodium
CAS94061-81-1
Synonyms(3S,5R)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
Molecular FormulaC24H25FNO4Na
Molecular Weight433.46
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
InChIInChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvastatin Sodium CAS 94061-81-1: Synthetic HMG-CoA Reductase Inhibitor for Research and Development Applications


Fluvastatin Sodium (CAS 94061-81-1) is the sodium salt of fluvastatin, the first fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. It is characterized as a racemic mixture of (3R,5S)- and (3S,5R)-enantiomers, with the (3R,5S)-enantiomer being responsible for pharmacological activity [1]. This compound demonstrates an IC50 of 8 nM against HMG-CoA reductase [2]. Fluvastatin Sodium is noted for its lipophilic nature, with a log P of 3.24, and its high protein binding of approximately 98% [3]. A key differentiator from many other statins is its primary metabolic pathway via the cytochrome P450 isoenzyme CYP2C9, which contrasts with the CYP3A4-mediated metabolism common to several other agents in its class [4].

Fluvastatin Sodium vs. Other Statins: Why In-Class Substitution Without Data Is Scientifically Unjustified


Despite a shared mechanism of action, statins are a heterogeneous class with substantial differences in their pharmacokinetic and pharmacodynamic profiles, which preclude simple in-class substitution for research or industrial applications [1]. Fluvastatin Sodium's unique metabolic pathway via CYP2C9 is a critical point of differentiation; in contrast, atorvastatin, simvastatin, and lovastatin are primarily metabolized by CYP3A4 [2]. This distinction directly impacts drug-drug interaction (DDI) potential and is a primary reason for selecting fluvastatin over its alternatives in specific experimental contexts, particularly those involving concurrent CYP3A4 inhibitors. Furthermore, differences in lipophilicity, protein binding, and pleiotropic effects necessitate product-specific evaluation rather than relying on class-wide assumptions [3].

Quantitative Differentiation of Fluvastatin Sodium: Head-to-Head and Comparative Evidence for Scientific Selection


Comparative LDL-C Reduction: Fluvastatin Sodium vs. Atorvastatin, Simvastatin, and Pravastatin in the CURVES Trial

In the landmark CURVES study, a randomized, multicenter trial, the LDL-C lowering efficacy of fluvastatin was directly compared to atorvastatin, simvastatin, and pravastatin. Atorvastatin 10 mg produced LDL-C reductions comparable to or greater than (p ≤ 0.02) fluvastatin 20 and 40 mg [1]. Specifically, atorvastatin 10, 20, and 40 mg produced mean LDL-C reductions of -38%, -46%, and -51%, respectively, which were significantly greater (p ≤ 0.01) than the reductions achieved with the milligram-equivalent doses of fluvastatin, simvastatin, and pravastatin [2]. This establishes a clear quantitative efficacy hierarchy within the class.

Lipid-lowering efficacy HMG-CoA reductase inhibitor Dose-response comparison

Metabolic Pathway and Drug-Drug Interaction Risk Profile: Fluvastatin Sodium vs. Atorvastatin, Simvastatin, and Lovastatin

Fluvastatin is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9, a pathway that distinguishes it from several other statins. In contrast, atorvastatin, simvastatin, and lovastatin are predominantly metabolized by CYP3A4 [1]. This difference has direct clinical and experimental implications: fluvastatin's pharmacokinetics are less likely to be altered by concomitant administration of potent CYP3A4 inhibitors, which are numerous [2]. As a result, the potential for drug-drug interactions (DDIs) is considered lower for fluvastatin compared to CYP3A4-metabolized statins [3].

Drug metabolism Cytochrome P450 Drug-drug interactions CYP2C9

Pleiotropic Antioxidant Activity: Direct Hydroxyl Radical Scavenging by Fluvastatin Sodium vs. Pravastatin

Beyond its lipid-lowering action, fluvastatin exhibits direct antioxidant properties. Using electron paramagnetic resonance (EPR) spectroscopy, fluvastatin was shown to directly scavenge hydroxyl radicals, with an activity as potent as known antioxidants dimethylthiourea and alpha-tocopherol [1]. In direct comparative studies, fluvastatin demonstrated a stronger scavenging effect on superoxide anion and hydroxyl radical than pravastatin [2]. Specifically, fluvastatin chemically scavenged superoxide anion generated by the xanthine-xanthine oxidase system, whereas pravastatin showed no scavenging activity [3].

Antioxidant Pleiotropic effects Oxidative stress Free radical scavenging

Interaction with Cyclosporine: Fluvastatin Sodium Preferred Over Pravastatin and Simvastatin in Transplant Models

In the context of concomitant cyclosporine use, a common scenario in organ transplant research, the choice of statin is critical due to the risk of severe myopathy. Clinical guidelines and evidence indicate that fluvastatin is the preferred statin for co-administration with cyclosporine over alternatives like pravastatin and simvastatin [1]. While both fluvastatin and simvastatin can interact with cyclosporine, the interaction with fluvastatin is considered more manageable, and it is the recommended combination, whereas the combination of cyclosporine with pravastatin is not generally recommended [2].

Transplant pharmacology Drug-drug interaction Cyclosporine Immunosuppression

Diabetes Risk Profile: Fluvastatin Sodium vs. Atorvastatin and Rosuvastatin in Population Studies

An important consideration in long-term studies is the differential effect of statins on the risk of incident diabetes. A large population-based study quantified this risk, finding no significantly increased risk among people who received fluvastatin (adjusted hazard ratio [aHR] 0.95, 95% CI 0.81 to 1.11) [1]. In contrast, the absolute risk for incident diabetes was significantly elevated for atorvastatin (approximately 31 events per 1000 person-years) and rosuvastatin (approximately 34 events per 1000 person-years) [2].

Diabetes risk Metabolic effects Glycemic control Statins

Fluvastatin Sodium: Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Drug-Drug Interaction Studies Involving CYP3A4 Inhibitors

Fluvastatin Sodium is the statin of choice for experiments where the model system involves potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, clarithromycin). Its primary metabolism by CYP2C9, rather than CYP3A4, minimizes pharmacokinetic interactions and allows for a cleaner interpretation of data [1]. In contrast, the use of atorvastatin, simvastatin, or lovastatin would introduce a significant confounding variable due to CYP3A4-mediated DDI effects.

Oxidative Stress and Ischemia-Reperfusion Injury Research

For investigations focused on antioxidant mechanisms or protection against reactive oxygen species, Fluvastatin Sodium provides a unique advantage due to its direct, chemically-mediated free radical scavenging activity. It has been shown to scavenge both superoxide anion and hydroxyl radical, a property not shared by pravastatin for superoxide [2]. This makes it a valuable tool for dissecting pleiotropic effects independent of lipid lowering in models of ischemia-reperfusion or atherosclerosis.

Transplant Pharmacology and Immunosuppressive Agent Interaction Studies

In research involving animal models of organ transplantation or cellular studies on the effects of cyclosporine, Fluvastatin Sodium is the recommended statin for co-administration. Clinical guidelines favor the combination of fluvastatin and cyclosporine, while warning against the use of pravastatin and highlighting the risk of myositis with simvastatin [3]. This safety profile is critical for maintaining animal welfare and reducing experimental attrition in long-term transplant studies.

Long-Term Metabolic Studies and Diabetic Models

When designing long-term studies in which the confounding effect of drug-induced diabetes must be minimized, Fluvastatin Sodium is a suitable candidate. Population data demonstrate that, unlike atorvastatin or rosuvastatin, fluvastatin is not associated with a statistically significant increase in the risk of incident diabetes [4]. This is a key consideration for maintaining the integrity of metabolic endpoints in chronic rodent studies or other long-duration research models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluvastatin Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.